Z-Asp(OtBu)-bromomethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

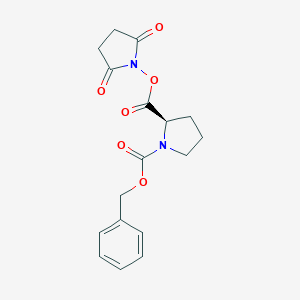

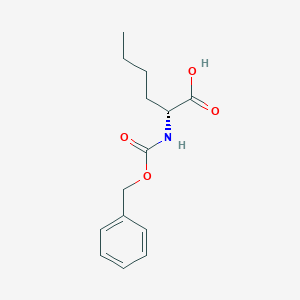

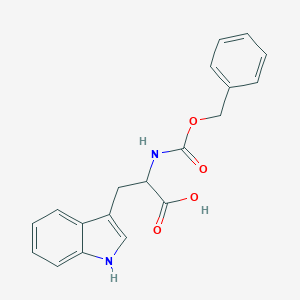

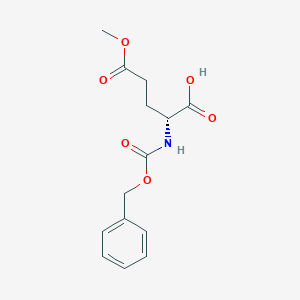

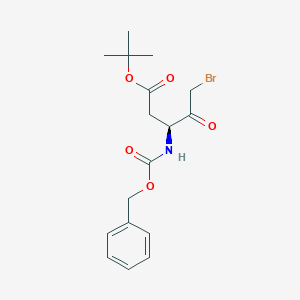

Z-Asp(OtBu)-bromomethyl ketone is an aspartic acid derivative with the chemical formula C₁₆H₂₁NO₆ and a molecular weight of 323.35 g/mol . It appears as a white to light yellow powder or crystal . The compound is commonly used in peptide chemistry and pharmaceutical research .

Synthesis Analysis

The synthesis of Z-Asp(OtBu)-bromomethyl ketone involves the protection of the aspartic acid moiety with a tert-butyl (OtBu) group. The bromomethyl ketone functionality is then introduced, likely through a halogenation reaction . Detailed synthetic pathways and conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of Z-Asp(OtBu)-bromomethyl ketone consists of an aspartic acid backbone with a tert-butyl group attached to the α-carbon and a bromomethyl ketone moiety. The benzyloxycarbonyl (Cbz) protecting group may also be present. The compound’s stereochemistry and conformation play a crucial role in its reactivity and biological activity .

Chemical Reactions Analysis

Z-Asp(OtBu)-bromomethyl ketone can participate in various chemical reactions, including peptide bond formation , esterification , and deprotection . Its reactivity depends on the functional groups present and the reaction conditions. Researchers often employ it as a building block in peptide synthesis .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Z-Asp(OtBu)-bromomethyl ketone is a compound utilized in various scientific research contexts, especially for its role in synthetic chemistry and biochemical studies. While the search intended to find direct applications of Z-Asp(OtBu)-bromomethyl ketone, it yielded broader insights into related chemical processes and compounds that share similar functionalities or are used in conjunction with Z-Asp(OtBu)-bromomethyl ketone in research applications.

Application in Synthetic Chemistry

In the realm of synthetic chemistry, compounds similar to Z-Asp(OtBu)-bromomethyl ketone are often used as intermediates in the synthesis of complex molecules. For instance, the study on the use of metal cation-exchanged clays as catalysts for organic synthesis demonstrates the versatility of such compounds in facilitating various chemical reactions, including Friedel-Crafts alkylation, which could be relevant for compounds like Z-Asp(OtBu)-bromomethyl ketone (Tateiwa & Uemura, 1997).

Role in Asymmetric Catalysis

β-Keto acids, which share a functional resemblance to Z-Asp(OtBu)-bromomethyl ketone, play a crucial role in asymmetric synthesis. The review by Qin et al. (2021) elaborates on the significance of β-keto acids in asymmetric decarboxylative reactions, highlighting their utility in the synthesis of chiral molecules. This indicates the potential for Z-Asp(OtBu)-bromomethyl ketone to be used in similar asymmetric catalytic processes to achieve selective synthesis objectives (Qin et al., 2021).

Safety And Hazards

Orientations Futures

Future research could explore the compound’s biological activity , target specificity , and potential applications in drug discovery. Investigating its interactions with relevant enzymes or receptors may provide valuable insights. Additionally, optimizing synthetic routes and exploring derivatives could enhance its utility .

Propriétés

IUPAC Name |

tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO5/c1-17(2,3)24-15(21)9-13(14(20)10-18)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVFTOAYKLEQQO-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427294 |

Source

|

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Asp(OtBu)-bromomethyl ketone | |

CAS RN |

153088-76-7 |

Source

|

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.